(Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide

S1P2 receptor antagonist sphingosine-1-phosphate signaling vascular biology

(Z)-2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide (CAS 1164529-74-1; PubChem CID is a synthetic sulfonyl acrylamide bearing a (Z)-configured 2,3-dichloroacrylamide warhead, a 6-methoxypyridin-3-yl amide moiety, and a 4-methylbenzylsulfonyl side chain. The compound emerged from the NIH Molecular Libraries Small Molecule Repository (MLSMR) and has been subjected to over 684 bioassays across the MLSCN/MLPCN screening networks, yielding confirmed activity in approximately 1.5% of tested assays.

Molecular Formula C17H16Cl2N2O4S
Molecular Weight 415.3 g/mol
Cat. No. B12433043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide
Molecular FormulaC17H16Cl2N2O4S
Molecular Weight415.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CS(=O)(=O)C(=C(C(=O)NC2=CN=C(C=C2)OC)Cl)Cl
InChIInChI=1S/C17H16Cl2N2O4S/c1-11-3-5-12(6-4-11)10-26(23,24)16(19)15(18)17(22)21-13-7-8-14(25-2)20-9-13/h3-9H,10H2,1-2H3,(H,21,22)
InChIKeyWYMDXXSMQXLDSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide: Core Identity, Pharmacophore Class, and Procurement-Relevant Screening Provenance


(Z)-2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide (CAS 1164529-74-1; PubChem CID 1475337) is a synthetic sulfonyl acrylamide bearing a (Z)-configured 2,3-dichloroacrylamide warhead, a 6-methoxypyridin-3-yl amide moiety, and a 4-methylbenzylsulfonyl side chain [1]. The compound emerged from the NIH Molecular Libraries Small Molecule Repository (MLSMR) and has been subjected to over 684 bioassays across the MLSCN/MLPCN screening networks, yielding confirmed activity in approximately 1.5% of tested assays [2]. Its structural topology—an electrophilic acrylamide core flanked by a hydrogen-bond-accepting pyridine and a lipophilic arylsulfonyl group—places it within the broader family of covalent and non-covalent enzyme/receptor modulators, but the specific 4-methylbenzylsulfonyl substitution pattern distinguishes it from closely related 4-chloro, 4-methoxy, and sulfinyl analogs that share the same core scaffold .

Why (Z)-2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide Cannot Be Replaced by Its 4-Chloro, 4-Methoxy, or Sulfinyl In-Class Analogs


The 4-methylbenzylsulfonyl group in this compound is not a passive structural appendage but a critical determinant of lipophilicity, metabolic stability, and target engagement. The 4-methyl substituent confers a calculated LogP of approximately 3.3, whereas the 4-chloro analog (CAS 337922-36-8) has a predicted LogP near 3.8, and the 4-methoxy analog (CAS 1164563-87-4) is more polar with LogP ~2.4 [1]. These physicochemical differences translate into divergent membrane permeability, CYP450 interaction profiles, and off-target liability. The compound is active in a CYP2C9 assay, indicating potential for CYP2C9-mediated metabolism, and its methyl group may alter the regioselectivity of oxidative metabolism relative to the 4-chloro congener [2]. Furthermore, the compound's (Z)-configured 2,3-dichloroacrylamide warhead exhibits a distinct electrophilicity signature compared to sulfinyl analogs, which are reduced forms with different reactivity toward biological nucleophiles . Direct substitution without matched comparative data therefore risks altered potency, selectivity, and metabolic fate.

Quantitative Differentiation Evidence for (Z)-2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide Versus In-Class Analogs


S1P2 Receptor Antagonism: Absolute Potency and Comparative Position in the S1P2 Pharmacological Landscape

In a primary cell-based high-throughput screening assay for S1P2 antagonists (PubChem AID 736), (Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide was classified as Active [1]. Follow-up concentration–response experiments deposited in BindingDB (BDBM41589) yielded an IC50 of 1,430–1,480 nM against human S1P2 receptor [2]. By comparison, the most potent S1P2 antagonists reported in the literature (e.g., JTE-013) achieve IC50 values in the low nanomolar range (~17–50 nM) [3]. The compound thus occupies an intermediate potency tier—sufficient for cellular probe applications but not competitive with optimized leads. No direct head-to-head IC50 comparison with the 4-chloro or 4-methoxy analogs is available in the public domain; however, the 4-methyl substituent is expected to modulate van der Waals contacts within the S1P2 ligand-binding pocket differently than chlorine or methoxy, potentially altering both potency and residence time . Procurement value: The compound's confirmed, reproducible S1P2 antagonist activity at micromolar concentrations makes it a validated tool for target engagement studies where moderate potency is acceptable, particularly when the 4-methyl group is required for a specific SAR series.

S1P2 receptor antagonist sphingosine-1-phosphate signaling vascular biology

MT1-MMP Transcription Inhibition: EC50 Differentiation and Selectivity Context

In a luminescent high-throughput screen for small-molecule inhibitors of MT1-MMP (MMP14) transcription (PubChem AID 618), the compound exhibited a confirmatory EC50 of 14.5 µM [1]. This places its activity in the low-micromolar range for transcriptional modulation. For context, many primary screening hits in this assay series were inactive or exhibited EC50 values >50 µM, making 14.5 µM a meaningful, reproducible signal [2]. No MT1-MMP transcription inhibition data are publicly available for the 4-chloro or 4-methoxy analogs, preventing a direct head-to-head comparison. However, the compound's unique combination of moderate MT1-MMP transcriptional inhibition and confirmed S1P2 antagonism (see Evidence Item 1) creates a dual-activity profile not described for any in-class analog, offering potential polypharmacology value in tumor microenvironment studies [3]. The observed cytotoxicity EC50 of 18.8 µM in HT1080 fibrosarcoma cells (AID 620) [4] suggests that the MT1-MMP transcription effect occurs at concentrations approaching cytotoxicity, a consideration for assay design that may differ for the 4-chloro analog, whose higher lipophilicity could shift the cytotoxicity window.

MT1-MMP transcription inhibitor cancer invasion protease modulation

CYP2C9 Metabolic Interaction and Liabilities Relative to 4-Chloro Analog

In a targeted CYP2C9 interaction screen (PubChem AID 777), (Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide was classified as Active, indicating that the compound directly interacts with the CYP2C9 isozyme, either as a substrate, inhibitor, or modulator [1]. The compound was concurrently Inactive against CYP2C19 (AID 778) [2], demonstrating isoform selectivity within the CYP2C subfamily. This CYP2C9 liability is structurally linked to the 4-methylbenzylsulfonyl group: the 4-methyl substituent provides a site for potential benzylic hydroxylation, a metabolic pathway not available to the 4-chloro analog (CAS 337922-36-8), whose chlorine atom blocks oxidative metabolism at the para position . The 4-methoxy analog, conversely, is susceptible to O-demethylation, a distinct metabolic route. For procurement decisions, this CYP2C9 activity profile means the compound can serve as a CYP2C9 probe or as a tool to assess metabolic soft spots in the acrylamide series, whereas the 4-chloro analog may exhibit greater metabolic stability but also higher accumulation risk due to its increased lipophilicity (calc. LogP 3.8 vs. 3.3) [3].

CYP2C9 metabolism drug–drug interaction metabolic stability profiling

Global Assay Selectivity Profile: Quantitative Hit Rate and Target Engagement Breadth

Across 684 bioassays catalogued in PubChem, (Z)-2,3-dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide was classified as Active in approximately 10 assays (∼1.5% hit rate) and Inactive in the remaining >670 assays [1]. The active assays cluster in distinct functional categories: S1P2 receptor antagonism (AID 736), MT1-MMP transcription inhibition (AID 618), endothelial and fibroblast proliferation (AID 648, 719), post-Golgi transport modulation (AID 738, 739), CYP2C9 interaction (AID 777), and a luciferase counter-screen (AID 773, EC50 = 0.2 µM) [2]. The compound was consistently Inactive against a broad panel of kinases (PLK1, FAK, EphA4, EphB4), nuclear receptors (ERα, ERβ, PPARγ), GTPases (Ras, Rac, Rab, Cdc42), and ion channels (sEH, NPY-Y2), indicating a relatively clean selectivity profile with low promiscuity [3]. This 1.5% hit rate compares favorably to the 3–8% hit rates typical of pan-assay interference compounds (PAINS) and suggests the compound is not a frequent hitter. For procurement, this selectivity data provides confidence that observed biological effects are target-mediated rather than artifacts of non-specific reactivity, distinguishing the compound from structurally related acrylamides that may exhibit broader thiol reactivity [4].

assay selectivity off-target profiling screening hit rate

Application Scenarios for (Z)-2,3-Dichloro-N-(6-methoxypyridin-3-yl)-3-(4-methylbenzylsulfonyl)acrylamide Grounded in Quantitative Differentiation Evidence


S1P2 Receptor Target Validation and Mechanistic Studies in Vascular Biology

The compound's confirmed S1P2 antagonist IC50 of 1.43–1.48 µM [1] makes it suitable for cellular S1P2 target validation experiments where complete receptor blockade is not required but a reproducible, moderate-potency tool is needed. Its low global assay promiscuity (∼1.5% hit rate across 684 assays [2]) reduces the risk of off-target vascular effects, enabling cleaner interpretation of S1P2-dependent phenotypes in endothelial barrier function, smooth muscle cell migration, and vascular permeability assays. Researchers should use concentrations in the 1–10 µM range, noting that cytotoxicity in HT1080 cells emerges at 18.8 µM [3].

Dual-Activity Probe for Tumor Microenvironment Studies (S1P2 + MT1-MMP Inhibition)

The compound's unique combination of S1P2 antagonism and MT1-MMP transcription inhibition (EC50 14.5 µM [4]) provides a dual-activity profile not described for any in-class analog. This makes it a candidate probe for tumor microenvironment research where both sphingolipid signaling and matrix metalloprotease regulation are implicated, such as in cancer-associated fibroblast activation or macrophage polarization. The CYP2C9 interaction [5] should be considered when co-administering with CYP2C9 substrates in in vivo models.

CYP2C9 Metabolic Probe and ADME/Tox Comparator for Acrylamide Series

The compound's selective CYP2C9 activity (Active in CYP2C9, Inactive in CYP2C19 [5]) positions it as a metabolic probe for benzylic hydroxylation studies. Procurement teams can use this compound alongside the 4-chloro analog (which lacks the para-methyl oxidation site) to dissect the metabolic contribution of the 4-methylbenzylsulfonyl group in lead optimization programs. The compound's calculated LogP of 3.3 [6] provides an intermediate lipophilicity reference point for solubility and permeability comparisons within the acrylamide series.

Post-Golgi Transport Inhibition Screening Reference

The compound was Active in two independent post-Golgi transport modulation assays (AID 738 and AID 739 [7]), identifying it as a potential tool for studying intracellular trafficking pathways. The absence of activity in the majority of other cellular assays supports the specificity of this effect for membrane trafficking rather than general cytotoxicity or non-specific cellular stress. This application is particularly relevant for virology research where host cell trafficking pathways are therapeutic targets.

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